molecular formula C11H16N2O2 B7866787 (Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid

(Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid

Cat. No.: B7866787
M. Wt: 208.26 g/mol
InChI Key: OTSVLWFELVVXHR-UHFFFAOYSA-N
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Description

"(Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid" is a pyridine-containing amino acid derivative characterized by a pyridin-3-ylmethyl group linked to an isopropylamino-acetic acid backbone. Its pyridine moiety provides aromaticity and hydrogen-bonding capabilities, which may influence binding affinity in biological systems.

Properties

IUPAC Name

2-[propan-2-yl(pyridin-3-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-4-3-5-12-6-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSVLWFELVVXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid typically involves the reaction of pyridine derivatives with isopropylamine and glycine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridine compounds.

Scientific Research Applications

(Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name (CAS) Core Heterocycle Substituents/Modifications Molecular Formula Commercial Availability Reference
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid (1353987-79-7) Piperidine Acetylated piperidin-3-ylmethyl group C14H25N3O3 Discontinued
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (91100-24-2) Pyrrolidine (S)-1-methyl-pyrrolidin-3-yl group C10H20N2O2 Available
[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid (1032684-85-7) Piperidine (S)-3-(Isopropyl-methyl-amino) substitution C11H22N2O2 Available
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (1354015-67-0) Pyrrolidine (R)-1-acetyl-pyrrolidin-3-yl group C12H21N3O3 Discontinued
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (926659-01-0) Piperidine Cyclopropyl-amino and acetyl-piperidin-3-yl group C13H21N3O3 Available

Key Differences in Molecular Architecture

  • Pyridine vs. Saturated Heterocycles: Unlike analogs with piperidine (e.g., ) or pyrrolidine (e.g., ), the target compound features a pyridine ring.
  • Substituent Variability : The acetyl group in increases hydrophobicity, while the cyclopropyl group in introduces steric hindrance and conformational rigidity.
  • Stereochemistry : The (S)- or (R)-configurations in analogs (e.g., ) highlight the role of stereochemistry in modulating bioactivity, though the target compound’s stereochemical data are unspecified.

Molecular Properties and Implications

Physicochemical Characteristics

  • Solubility : Pyridine-containing derivatives like the target compound may exhibit lower aqueous solubility compared to saturated heterocycles (e.g., piperidine in ), due to reduced hydrogen-bonding capacity.
  • Bioavailability : The acetylated analogs (e.g., ) likely have improved membrane permeability due to increased lipophilicity.

Commercial and Research Status

  • Availability : The target compound’s commercial status is unclear, but analogs like remain available, indicating sustained research interest in their applications.
  • Discontinued Products : Compounds like may have been phased out due to stability issues, low demand, or superior alternatives.

Biological Activity

(Isopropyl-pyridin-3-ylmethyl-amino)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropyl group and an amino-acetic acid moiety. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various metabolic pathways.
  • Modulation of Signal Transduction : It interacts with proteins involved in cellular signaling pathways, potentially altering cellular responses to stimuli.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : It has been investigated as an inhibitor of human immunodeficiency virus (HIV) replication, showcasing potential as an antiviral agent .
  • Enzyme Inhibition : Studies suggest it may act as an enzyme inhibitor, impacting various biochemical processes .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, although further research is required to establish efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits HIV replication
Enzyme InhibitionPotential to inhibit metabolic enzymes
NeuroprotectionSuggested protective effects in neuronal models

Table 2: Case Studies

StudyFindingsReference
HIV Replication StudyDemonstrated significant inhibition of viral load
Enzyme InteractionShowed binding affinity towards target enzymes
Neurotoxicity StudyIndicated protective effects against glutamate toxicity in HT22 cells

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiviral Research : A study published in a patent document outlines the effectiveness of pyridin-3-yl acetic acid derivatives, including this compound, as HIV inhibitors. The mechanism involves targeting viral replication processes .
  • Enzyme Inhibition Studies : Investigations into the compound's interaction with specific enzymes have shown promise in modifying enzyme activity, which could lead to new therapeutic applications .
  • Neuroprotective Studies : Research assessing the neuroprotective capabilities of related compounds indicates that structural modifications can enhance protective effects against neurotoxicity, suggesting a potential pathway for developing neuroprotective drugs .

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